
5-Nitroindazole
准备方法
合成路线和反应条件: 5-硝基吲唑的合成通常涉及吲唑的硝化。 一种常用的方法是将2-氨基-5-硝基甲苯溶解在乙酸中,然后在受控温度下加入亚硝酸钠溶液,形成硝基化合物 。 然后通过从甲醇中重结晶来纯化所得产物 .
工业生产方法: 5-硝基吲唑的工业生产可能涉及类似的硝化过程,但规模更大,优化了反应条件,以确保高产率和纯度。 使用连续流动反应器和先进的纯化技术可以提高生产过程的效率。
反应类型:
常用试剂和条件:
还原: 钯催化剂的氢气或化学还原剂,如连二亚硫酸钠。
取代: 甲基化反应中,碱存在下的碘甲烷。
主要产品:
还原: 5-氨基吲唑。
科学研究应用
Antiparasitic Activity
Chagas Disease Treatment
5-Nitroindazole derivatives have been extensively studied for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that various derivatives exhibit promising in vitro and in vivo efficacy. For example, studies have reported IC50 values as low as 0.49 µM for certain derivatives against epimastigotes and 0.41 µM against intracellular amastigotes, indicating strong potential for therapeutic use .
Mechanism of Action
The mechanism behind the efficacy of these compounds involves the generation of reactive oxygen species (ROS), leading to apoptosis in the parasites. This action is facilitated by the nitro group at the 5-position of the indazole ring, which plays a crucial role in free radical generation . Computational docking studies have further elucidated how these compounds interact with critical residues in the parasite's enzymes, enhancing our understanding of their mode of action .
Case Studies
- A study synthesized a series of this compound derivatives and tested them against various forms of T. cruzi. The results showed that electron-withdrawing substituents significantly enhanced trypanocidal activity, particularly derivatives with fluorine substituents .
- Another investigation confirmed the effectiveness of selected this compound derivatives in reducing parasitemia in mouse models infected with T. cruzi, demonstrating up to 91% reduction when combined with standard treatments .
Antileishmanial Properties
Recent research has highlighted the potential of this compound derivatives as antileishmanial agents. Compounds have shown significant activity against Leishmania species, with some derivatives exhibiting IC50 values comparable to existing treatments like amphotericin B . The lipophilicity of these compounds has been identified as a critical factor influencing their biological activity against Leishmania parasites.
Treatment for Acanthamoeba Keratitis
This compound derivatives are also being explored as therapeutic alternatives for Acanthamoeba keratitis, a serious eye infection that can lead to blindness. The increasing incidence of this infection has prompted research into new treatment options, with this compound showing potential efficacy against Acanthamoeba castellanii .
Summary Table of Applications
Application | Target Organism | Efficacy (IC50) | Mechanism of Action |
---|---|---|---|
Chagas Disease Treatment | Trypanosoma cruzi | 0.49 - 5.75 µM | ROS generation leading to apoptosis |
Antileishmanial Properties | Leishmania species | Varies (e.g., < 52 µM) | Inhibition of parasite growth |
Acanthamoeba Keratitis | Acanthamoeba castellanii | Not specified | Potential disruption of cellular functions |
作用机制
The mechanism of action of 5-Nitroindazole involves its interaction with specific molecular targets. It acts as an inhibitor of nitric oxide synthase, thereby reducing the formation of nitric oxide . This inhibition can modulate various biological pathways, including those involved in inflammation and cancer progression.
相似化合物的比较
Indazole: The parent compound of 5-Nitroindazole, lacking the nitro group.
Benzotriazole: Another nitrogen-containing heterocycle with similar corrosion inhibition properties but higher toxicity.
Nitrobenzazoles: A broader class of compounds with similar nitration patterns and applications.
Uniqueness: this compound stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its relatively low toxicity compared to other nitroaromatic compounds makes it a valuable candidate for various applications .
生物活性
5-Nitroindazole (5-NI) is a compound belonging to the indazole family, recognized for its diverse biological activities, particularly in the realms of antiparasitic and antitumor effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
This compound is characterized by a nitro group at the 5-position of the indazole ring, which is crucial for its biological activity. The presence of this nitro group facilitates the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, which can induce apoptosis in parasites such as Trypanosoma cruzi and Leishmania species .
The compound operates through several mechanisms:
- Nitric Oxide Production : 5-NI acts as an inhibitor that produces nitric oxide (NO), a signaling molecule involved in immune responses. In macrophages, NO mediates tumoricidal and bactericidal actions, enhancing the synthesis of pro-inflammatory mediators like IL-6 and IL-8 .
- Antiparasitic Activity : 5-NI derivatives have shown significant activity against trypanosomatids, with some compounds demonstrating selectivity indices superior to traditional treatments like nifurtimox .
Antiparasitic Effects
Numerous studies have highlighted the efficacy of this compound derivatives against various parasites:
- Trypanocidal Activity : Research indicates that certain derivatives exhibit potent trypanocidal effects, achieving up to 91.11% reduction in parasitemia in T. cruzi-infected mice when used in combination with benznidazole (BZ) . The most effective derivatives include 1-(2-aminoethyl) and 1-(2-acetoxyethyl) variants, which showed remarkable selectivity against resistant strains .
- Leishmanicidal Activity : In vitro studies have demonstrated that several this compound derivatives possess significant activity against Leishmania species, with IC50 values comparable to established treatments like amphotericin B (AmB) . For instance, certain compounds displayed IC50 values less than 1 µM against promastigotes and intracellular amastigotes .
- Trichomonacidal Activity : Some derivatives have also shown promising results against Trichomonas vaginalis, with effective concentrations at 10 µg/mL .
Antitumor Activity
The potential antitumor properties of this compound are under investigation. Its ability to induce apoptosis through ROS generation makes it a candidate for further research in cancer therapy. Studies indicate that compounds derived from 5-NI exhibit cytotoxicity against various cancer cell lines, warranting exploration into their mechanisms and efficacy as anticancer agents .
Table of Biological Activities
属性
IUPAC Name |
5-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGURAYTCUVDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049316 | |
Record name | 5-Nitroindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Eastman Kodak MSDS] | |
Record name | 5-Nitroindazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11284 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000128 [mmHg] | |
Record name | 5-Nitroindazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11284 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5401-94-5 | |
Record name | 5-Nitroindazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5401-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitroindazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Nitroindazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazole, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Nitroindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235Y7P37ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。